![molecular formula C12H15NO2 B1514710 2-[(1,3-dioxaindan-5-yl)methyl]pyrrolidine](/img/structure/B1514710.png)
2-[(1,3-dioxaindan-5-yl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-dioxaindan-5-yl)methyl]pyrrolidine is an organic compound that belongs to the class of benzodioxoles It is characterized by a pyrrolidine ring attached to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dioxaindan-5-yl)methyl]pyrrolidine typically involves the reaction of benzodioxole derivatives with pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, benzodioxole can be reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-dioxaindan-5-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(1,3-dioxaindan-5-yl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1,3-dioxaindan-5-yl)methyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
2-[(1,3-dioxaindan-5-yl)methyl]pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxole moiety and pyrrolidine ring provide a versatile framework for chemical modifications, enabling the development of novel compounds with tailored properties.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C12H15NO2/c1-2-10(13-5-1)6-9-3-4-11-12(7-9)15-8-14-11/h3-4,7,10,13H,1-2,5-6,8H2 |
InChI Key |
IRWQJDYJIAIJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]-[3-(1-methylpyrazol-4-yl)-5-oxocyclohepta[c]isoquinolin-7-yl]azanide;dihydrate](/img/structure/B1514627.png)
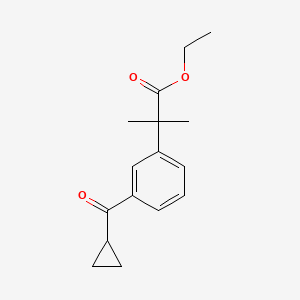
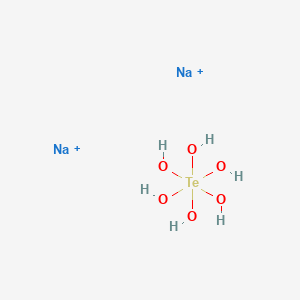
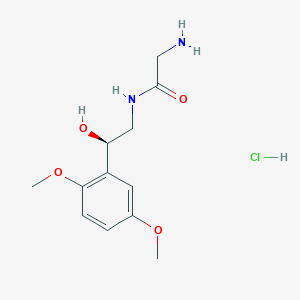
![2-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B1514677.png)
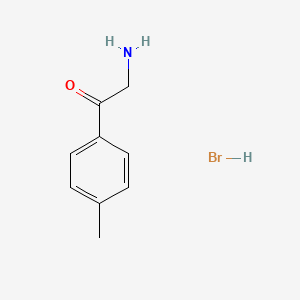
![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine dihydrochloride](/img/structure/B1514685.png)
![2-(Piperidin-4-yl)benzo[d]oxazole dihydrochloride](/img/structure/B1514686.png)
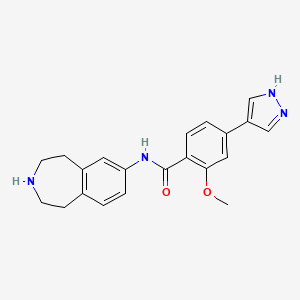
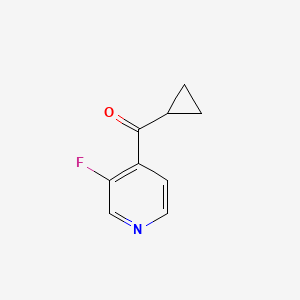
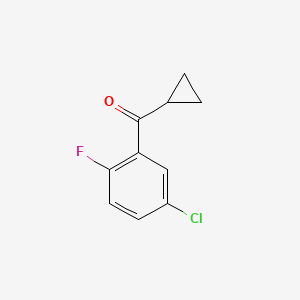
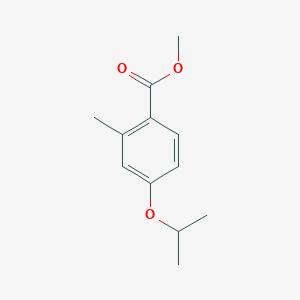
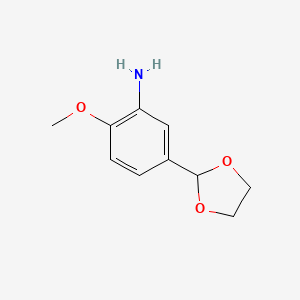
![2-(Imidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B1514749.png)
